molecular formula C12H15ClN2O3S B601470 Ertapenem Side Chain Enantiomer 2 HCl CAS No. 503607-49-6

Ertapenem Side Chain Enantiomer 2 HCl

Cat. No.: B601470
CAS No.: 503607-49-6
M. Wt: 302.78 g/mol
InChI Key: DDRIIBZWSJDJQQ-DHTOPLTISA-N
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Description

Ertapenem Side Chain Enantiomer 2 HCl, also known as 3-((2R,4R)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, hydrochloride (1:1), is a derivative of the carbapenem antibiotic ertapenem. This compound is notable for its role in the synthesis of ertapenem, which is used to treat a variety of bacterial infections. The molecular formula of this compound is C12H14N2O3S.HCl, and it has a molecular weight of 266.32 g/mol .

Preparation Methods

The preparation of Ertapenem Side Chain Enantiomer 2 HCl involves several synthetic routes. One method starts with the protection of L-hydroxyproline using p-nitrobenzyl ester to obtain (2S,4R)-4-hydroxyl-1-((4-Nitrobenzformyl)-oxyl)caboyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with m-aminobenzoic acid p-nitrobenzyl ester to form the ertapenem side chain. The final product, this compound, is obtained through a two-step chemical reaction involving condensation and deprotection .

Chemical Reactions Analysis

Ertapenem Side Chain Enantiomer 2 HCl undergoes various chemical reactions, including:

Scientific Research Applications

Ertapenem Side Chain Enantiomer 2 HCl has several scientific research applications:

    Chemistry: It is used in the synthesis of ertapenem, a broad-spectrum antibiotic.

    Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.

    Medicine: Ertapenem, synthesized using this compound, is used to treat infections caused by Gram-positive and Gram-negative bacteria.

    Industry: The compound is used in the pharmaceutical industry for the production of antibiotics.

Mechanism of Action

Ertapenem Side Chain Enantiomer 2 HCl exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .

Comparison with Similar Compounds

Ertapenem Side Chain Enantiomer 2 HCl is unique compared to other carbapenem derivatives due to its specific side chain configuration, which contributes to its stability and broad-spectrum activity. Similar compounds include:

    Imipenem: Another carbapenem antibiotic, but it requires co-administration with cilastatin to prevent degradation.

    Meropenem: A carbapenem with a slightly different spectrum of activity, particularly against Gram-negative bacteria.

    Doripenem: Known for its activity against Pseudomonas aeruginosa.

This compound stands out due to its stability and effectiveness in treating a wide range of bacterial infections.

Properties

CAS No.

503607-49-6

Molecular Formula

C12H15ClN2O3S

Molecular Weight

302.78 g/mol

IUPAC Name

3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1

InChI Key

DDRIIBZWSJDJQQ-DHTOPLTISA-N

Isomeric SMILES

C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

Canonical SMILES

C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl; 

Origin of Product

United States

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